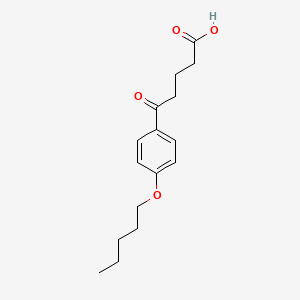

5-Oxo-5-(4-pentyloxyphenyl)valeric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Oxo-5-(4-pentyloxyphenyl)valeric acid is a chemical compound with the molecular formula C16H22O4 . It is a derivative of 5-Oxo-5-phenylvaleric acid .

Molecular Structure Analysis

The molecular structure of 5-Oxo-5-(4-pentyloxyphenyl)valeric acid consists of a pentanoic acid chain with a ketone group at the 5th carbon. Attached to this ketone is a phenyl ring substituted with a pentyloxy group at the 4th position .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Synthesis of 14C‐labelled Derivatives: 5-Hydroxy-4-keto valeric acid, a related compound, has been synthesized from amino levulinic acid. This synthesis involves Grignard reactions and oxidation processes, highlighting its potential in creating labelled compounds for research purposes (Tschesche & Wirth, 1981).

Metabolism and Biodegradation

- Catabolism by Rat Intestinal Microbiota: A study on the catabolism of catechins by rat intestinal microbiota identified various metabolites, including 4-oxo-5-(3-hydorxyphenyl)valeric acid. This research contributes to understanding the metabolic pathways and potential biodegradation processes of related valeric acid compounds (Takagaki & Nanjo, 2013).

Polymer Production

- Polymer Production with Pseudomonas Oleovorans: Research involving Pseudomonas oleovorans demonstrated the production of poly-3-hydroxy-5-(4'-tolyl)valerate from 5-(4'-tolyl)valeric acid. This indicates the utility of such compounds in the production of crystalline aromatic-containing bacterial polyhydroxyalkanoate (PHA), a type of biodegradable plastic (Curley et al., 1996).

Chemical Synthesis and Applications

- Role in Metal Mediated Oxidation: The role of valeric acid, a structurally related compound, in metal-mediated oxidation processes has been studied. This research is significant for understanding the chemical significance and applications in producing industrial compounds like plasticizers and lubricants (Ghosh et al., 2015).

- Solid-Phase Peptide Synthesis: The use of 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid in solid-phase peptide synthesis demonstrates the potential of valeric acid derivatives in the synthesis of protected peptide segments, crucial for biochemical research and pharmaceutical applications (Albericio & Bárány, 1991).

Propiedades

IUPAC Name |

5-oxo-5-(4-pentoxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-3-4-12-20-14-10-8-13(9-11-14)15(17)6-5-7-16(18)19/h8-11H,2-7,12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWFSDWVSFUZRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645449 |

Source

|

| Record name | 5-Oxo-5-[4-(pentyloxy)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898791-97-4 |

Source

|

| Record name | 5-Oxo-5-[4-(pentyloxy)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)

![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)

![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)

![[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1373229.png)